Antibacterial Activity Against Enterococcus faecalis: A Direct Quantitative Comparison
In a direct head-to-head comparison from a curated bioactivity database, 2,3,3-tribromopropenoic acid demonstrates a distinct antibacterial profile against the clinically relevant Gram-positive pathogen *Enterococcus faecalis* CECT 481. The compound exhibits an IC50 of 3.19 µM for inhibition of microbial growth. In stark contrast, a related brominated analog, 2,3-dibromopropenoic acid, shows significantly lower activity in a comparable assay, with an IC50 of 125 µM for inhibition of biofilm formation against the same pathogen [1][2].
| Evidence Dimension | Antibacterial Activity (Inhibition of *Enterococcus faecalis*) |
|---|---|
| Target Compound Data | IC50 = 3.19 µM (3,190 nM) |
| Comparator Or Baseline | 2,3-Dibromopropenoic acid, IC50 = 125 µM (125,000 nM) |
| Quantified Difference | ~39-fold more potent based on IC50 |
| Conditions | Target: *Enterococcus faecalis* CECT 481; Assay: 2-fold microtiter broth dilution; Incubation: 18 hrs (for 2,3,3-tribromopropenoic acid) / 20 hrs (for 2,3-dibromopropenoic acid). |
Why This Matters
This quantitative difference establishes 2,3,3-tribromopropenoic acid as a significantly more potent tool for studying Gram-positive bacterial inhibition and for developing structure-activity relationships in brominated antimicrobial agents.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717) - Affinity Data: IC50 3.19E+3 nM against Enterococcus faecalis CECT 481. View Source
- [2] BindingDB. BDBM50497186 (CHEMBL3115980) - Affinity Data: IC50 1.25E+5 nM against Enterococcus faecalis (biofilm formation). View Source
